![molecular formula C13H18N2S B2925165 N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 102389-18-4](/img/structure/B2925165.png)
N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
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Overview
Description
“N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine” is a chemical compound with the CAS Number: 102389-18-4 . It has a molecular weight of 234.37 . The compound is stored at room temperature and is in powder form . The IUPAC name for this compound is N-(2-isopropylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2S/c1-10(2)11-6-3-4-7-12(11)15-13-14-8-5-9-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) in the compound.Physical And Chemical Properties Analysis
“N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 234.37 .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand its molecular structure and bonding. The crystal structure of a related compound, N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide, has been determined, which can provide insights into the structural characteristics of similar compounds .
Antimicrobial Activity
Compounds with a similar structure have shown potential in antimicrobial activity. The presence of the thiazine ring, as well as the substituted phenyl group, may contribute to this property, making it a candidate for further research in developing new antimicrobial agents .
Synthesis of Heterocyclic Compounds
The thiazine compound can serve as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant in pharmaceutical chemistry due to their wide range of biological activities .
Pharmacological Activities
Imidazole derivatives, which share structural similarities with the thiazine compound, exhibit a broad spectrum of pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor properties, suggesting that the thiazine compound could also be explored for these activities .
Chemotherapeutic Applications
The structural motif of the compound is found in several chemotherapeutic agents. Its potential for modification and interaction with biological targets makes it a valuable scaffold for designing new drugs for treating various diseases .
Anti-fibrotic Activity
Research on related compounds has indicated anti-fibrotic activity, which could be beneficial in treating conditions like liver fibrosis. The thiazine compound’s unique structure may contribute to this activity and warrants further investigation .
Drug Development for Infectious Diseases
The compound’s structure is conducive to the development of drugs targeting infectious diseases. Its heterocyclic core is a common feature in drugs used to treat such conditions, making it a promising candidate for novel therapeutic agents .
Substituent Effect Studies
The compound can be used to study the effects of different substituents on biological activity and stability. This can lead to a better understanding of how structural changes influence the medicinal properties of a compound .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10(2)11-6-3-4-7-12(11)15-13-14-8-5-9-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBUMAWXOCNMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=NCCCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321053 |
Source
|
Record name | N-(2-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674001 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
102389-18-4 |
Source
|
Record name | N-(2-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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